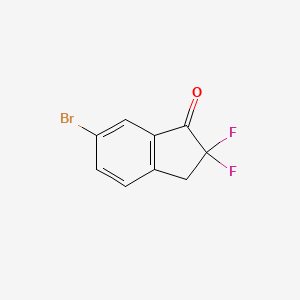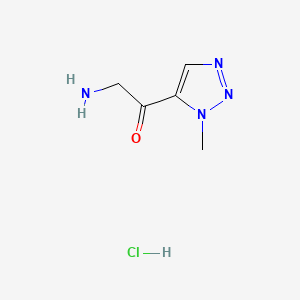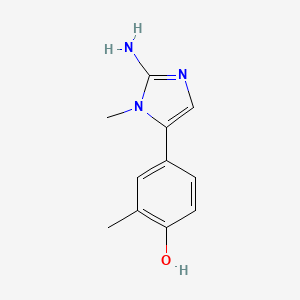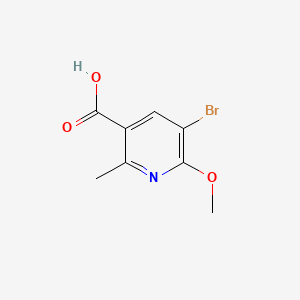
1,3-Dioxoisoindolin-2-yl (R)-3-((tert-butoxycarbonyl)amino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s structure features a phthalimide moiety and a tert-butoxycarbonyl (Boc) protected amino acid, which are commonly used in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the Boc-Protected Amino Acid: The Boc-protected amino acid can be introduced through a coupling reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Final Coupling: The final step involves coupling the phthalimide moiety with the Boc-protected amino acid under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The phthalimide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidation can introduce new functional groups, while reduction can convert ketones to alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of peptide-based drugs and as a building block for more complex molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate depends on its application:
Peptide Synthesis: The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions.
Biological Activity: If used in drug synthesis, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-methylphthalimide share the phthalimide moiety.
Boc-Protected Amino Acids: Compounds such as Boc-L-alanine and Boc-L-phenylalanine are similar in having the Boc protecting group.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its combination of the phthalimide moiety and a Boc-protected amino acid, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C18H22N2O6 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H22N2O6/c1-5-11(19-17(24)25-18(2,3)4)10-14(21)26-20-15(22)12-8-6-7-9-13(12)16(20)23/h6-9,11H,5,10H2,1-4H3,(H,19,24)/t11-/m1/s1 |
InChI-Schlüssel |
NSRHCMUQPATURO-LLVKDONJSA-N |
Isomerische SMILES |
CC[C@H](CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)
